

Spectroscopic and Physicochemical Profile of (6-Methoxypyridin-2-yl)methanamine: A Technical Guide

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Compound of Interest

Compound Name: (6-Methoxypyridin-2-yl)methanamine

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This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the compound **(6-Methoxypyridin-2-yl)methanamine**. Due to the limited availability of experimentally derived spectra in the public domain, this document combines verified physicochemical properties with predicted spectroscopic data to serve as a valuable resource for researchers. A notable factor contributing to the scarcity of experimental data is that some commercial suppliers, such as Sigma-Aldrich, indicate that they do not perform analytical testing on this specific product.

Compound Identity and Physicochemical Properties

(6-Methoxypyridin-2-yl)methanamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure features a pyridine ring with a methoxy group at the 6-position and a methanamine group at the 2-position.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ N ₂ O	PubChem
Molecular Weight	138.17 g/mol	PubChem
CAS Number	194658-13-4	Sigma-Aldrich
Appearance	Predicted: Liquid or Solid	Commercial Vendors
Predicted XlogP	0.1	PubChem

Spectroscopic Data

Mass Spectrometry (MS)

While experimental mass spectra are not readily available, predicted mass-to-charge ratios (m/z) for various adducts of **(6-Methoxypyridin-2-yl)methanamine** have been calculated and are presented below. These values are crucial for the identification of the compound in mass spectrometry analyses.

Adduct	Predicted m/z
[M+H] ⁺	139.0866
[M+Na] ⁺	161.0685
[M-H] ⁻	137.0720
[M+NH ₄] ⁺	156.1131
[M+K] ⁺	177.0425
[M] ⁺	138.0788
[M] ⁻	138.0799

Data sourced from PubChem.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **(6-Methoxypyridin-2-yl)methanamine** is not currently available in public spectral databases. However, based on the chemical structure, the following table outlines the predicted chemical shifts (δ) in ppm for ^1H and ^{13}C NMR spectra. These predictions are based on the analysis of similar chemical structures and established principles of NMR spectroscopy.

Predicted ^1H NMR Spectral Data

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Methoxy (-OCH ₃)	3.8 - 4.0	Singlet	3H
Methylene (-CH ₂ NH ₂)	3.7 - 3.9	Singlet	2H
Pyridine-H (position 4)	7.4 - 7.6	Triplet	1H
Pyridine-H (position 3)	6.6 - 6.8	Doublet	1H
Pyridine-H (position 5)	6.5 - 6.7	Doublet	1H
Amine (-NH ₂)	1.5 - 2.5 (variable)	Broad Singlet	2H

Predicted ^{13}C NMR Spectral Data

Carbon	Predicted Chemical Shift (ppm)
Pyridine-C (position 6, C-O)	162 - 165
Pyridine-C (position 2, C-C)	158 - 161
Pyridine-C (position 4)	138 - 141
Pyridine-C (position 3)	110 - 113
Pyridine-C (position 5)	105 - 108
Methoxy (-OCH ₃)	52 - 55
Methylene (-CH ₂)	45 - 48

Infrared (IR) Spectroscopy

Experimental IR spectra for this compound are not publicly available. The following table provides predicted characteristic IR absorption bands based on the functional groups present in **(6-Methoxypyridin-2-yl)methanamine**.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Description
N-H Stretch (amine)	3300 - 3500	Medium, two bands for primary amine
C-H Stretch (aromatic)	3000 - 3100	Medium to weak
C-H Stretch (aliphatic)	2850 - 3000	Medium
C=N, C=C Stretch (pyridine ring)	1570 - 1610 and 1450 - 1500	Strong to medium
N-H Bend (amine)	1590 - 1650	Medium
C-O Stretch (methoxy)	1250 - 1300 (asymmetric) and 1000 - 1050 (symmetric)	Strong
C-N Stretch (amine)	1020 - 1250	Medium to weak

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a small organic molecule such as **(6-Methoxypyridin-2-yl)methanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and its chemical stability. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance or JEOL ECZ series, operating at a proton frequency of 400 MHz or higher.

- ^1H NMR Acquisition:
 - Tune and shim the probe for the specific sample.
 - Acquire a standard one-dimensional proton spectrum using a 90° pulse.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.
 - For liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.

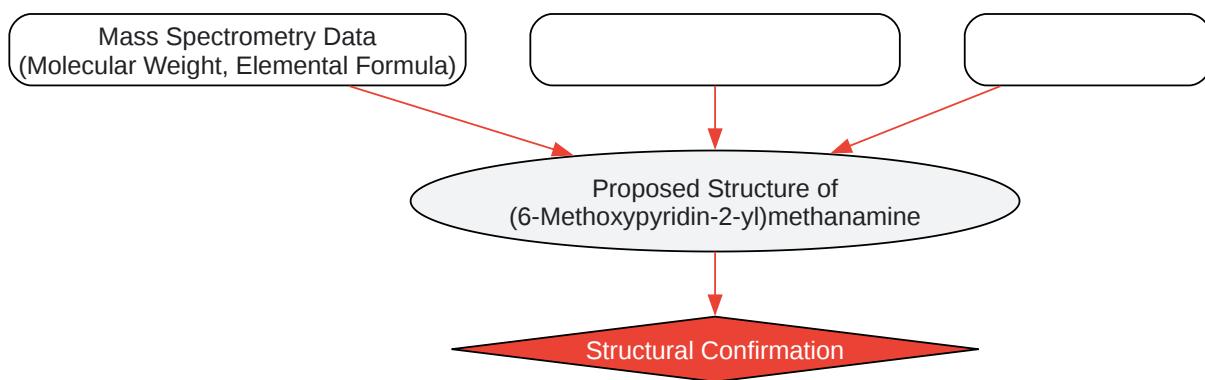
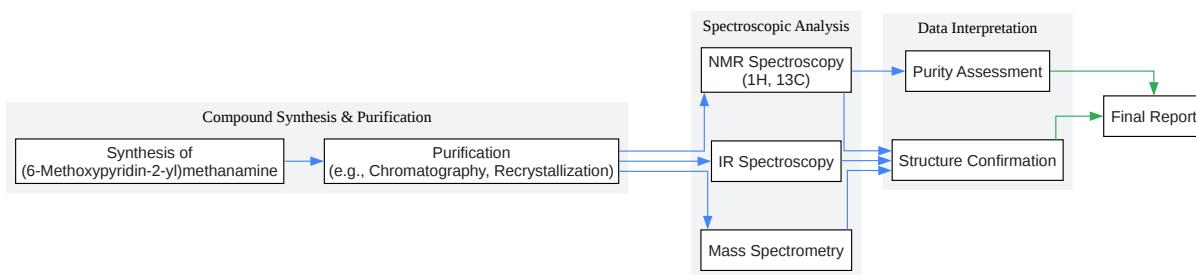
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization method.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition:
 - Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system.
 - Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
 - For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements for elemental composition determination.
 - Tandem mass spectrometry (MS/MS) can be performed to obtain structural information through fragmentation analysis.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for a novel or uncharacterized compound.



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